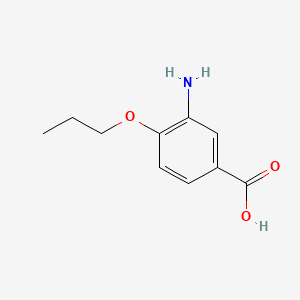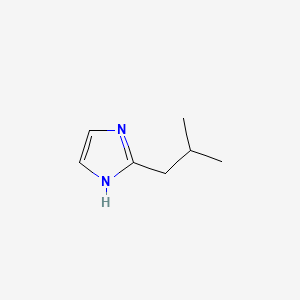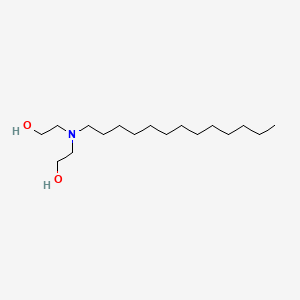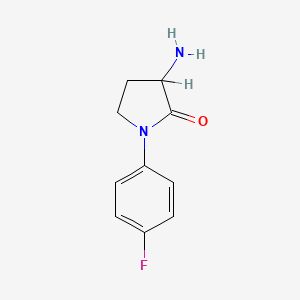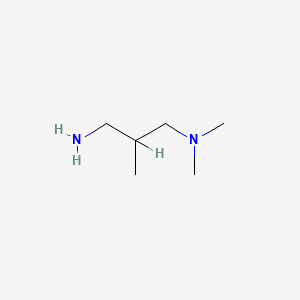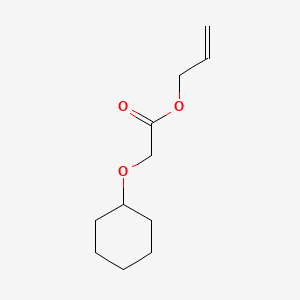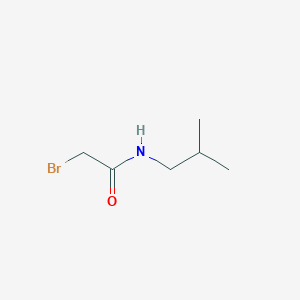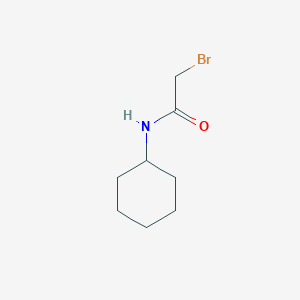
N-(4-羟基苯基)邻苯二甲酰亚胺
描述
“N-(4-Hydroxyphenyl)Phthalimide” is also known as “2-(4-hydroxyphenyl)isoindoline-1,3-dione”. It has a molecular formula of C14H9NO3 and a molecular weight of 239.2262 .
Molecular Structure Analysis
The molecular structure of “N-(4-Hydroxyphenyl)Phthalimide” is represented by the linear formula C14H9NO3 . More detailed structural information, such as 3D models or crystal structures, was not found in the search results.Physical And Chemical Properties Analysis
“N-(4-Hydroxyphenyl)Phthalimide” has a density of 1.4±0.1 g/cm3, a boiling point of 475.1±47.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It also has a molar refractivity of 64.0±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 165.2±3.0 cm3 .科学研究应用
Synthesis of Synthetic Indigo
N-(4-Hydroxyphenyl)Phthalimide: is utilized in the synthesis of synthetic indigo, a dye with a deep blue color traditionally obtained from plant sources. The compound serves as a precursor in the production process, where it undergoes a series of chemical reactions to form the indigo dye. This synthetic approach allows for a more consistent and reliable source of indigo for use in coloring fabrics .
Production of Phthalocyanine Pigments
This compound is also instrumental in the manufacture of phthalocyanine pigments, which are known for their stability and intense blue or green colors. These pigments find applications in inks, coatings, and plastics, providing vibrant hues and excellent lightfastness .
Biopigment Analogue Research
Due to its structural similarity to biopigments like porphyrins, N-(4-Hydroxyphenyl)Phthalimide is studied as an analogue in research. Scientists explore its binding properties and interactions with biological molecules, which can lead to insights into the function of natural pigments .
Isoindole Moiety Studies
The isoindole moiety present in N-(4-Hydroxyphenyl)Phthalimide makes it a valuable compound for studying the properties and reactions of isoindole structures. These studies can contribute to the development of new materials and pharmaceuticals .
安全和危害
属性
IUPAC Name |
2-(4-hydroxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-7-5-9(6-8-10)15-13(17)11-3-1-2-4-12(11)14(15)18/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHOJUGXERSDJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291188 | |
| Record name | N-(4-Hydroxyphenyl)Phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxyphenyl)Phthalimide | |
CAS RN |
7154-85-0 | |
| Record name | 7154-85-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Hydroxyphenyl)Phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of N-(4-Hydroxyphenyl)Phthalimide?
A: N-(4-Hydroxyphenyl)Phthalimide is an aromatic compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 g/mol. Its structure combines a phthalimide group and a phenol group connected via a nitrogen atom. The presence of both a carboxylic acid group and a phenolic hydroxyl group makes it a versatile building block for synthesizing various polymers, including poly(imide-ester)s [, , ] and poly(ester-imide-benzoxazole)s [].
Q2: How is N-(4-Hydroxyphenyl)Phthalimide used in polymer synthesis?
A: N-(4-Hydroxyphenyl)Phthalimide and its derivatives serve as monomers in various polymerization reactions. For instance, direct condensation polymerization with amino acids like 4-aminobenzoic acid or 6-aminohexanoic acid, using diphenylchlorophosphate and pyridine, yields copoly(amide–ester–imide)s []. Additionally, N-(4-Hydroxyphenyl)Phthalimide can be further modified to incorporate benzoxazole units, ultimately leading to poly(ether-imide-benzoxazole)s [, ] and poly(ester-imide-benzoxazole)s [].
Q3: What are the benefits of incorporating N-(4-Hydroxyphenyl)Phthalimide into polymers?
A: Polymers incorporating N-(4-Hydroxyphenyl)Phthalimide and its derivatives often exhibit desirable properties like high thermal and thermooxidative stability [, ]. Some of these polymers, particularly the copoly(amide–ester–imide)s, demonstrate thermotropic liquid crystalline behavior within specific temperature ranges []. These characteristics make them potentially valuable for applications requiring materials with high thermal resistance and specific optical properties.
Q4: Are there any challenges associated with using N-(4-Hydroxyphenyl)Phthalimide in polymer synthesis?
A: While N-(4-Hydroxyphenyl)Phthalimide offers benefits, challenges exist. For example, direct self-polycondensation of N-(4-Hydroxyphenyl)phthalimide-4-carboxylic acid at elevated temperatures proved unsuccessful in achieving high molecular weight polymers []. Furthermore, the synthesis of poly(ether-imide-benzoxazole)s using nucleophilic aromatic substitution was limited by polymer precipitation, though higher polymerization temperatures yielded higher molecular weight products []. These challenges highlight the need for further research to optimize polymerization conditions and explore alternative synthetic routes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

